Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid
Description
Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid is a bis-guanidine derivative featuring two 3,4-dichlorophenylmethylguanidine moieties linked via a sulfuric acid counterion. Key structural features include:
- 3,4-Dichlorophenyl groups: Known for enhancing lipophilicity and receptor-binding affinity in pharmaceuticals (e.g., BD 1008, SR140333) .
- Guanidine core: A strong base with hydrogen-bonding capabilities, often influencing solubility and bioactivity .
- Sulfuric acid counterion: Likely improves crystallinity and stability, as seen in sulfonamide-triazine hybrids .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]guanidine;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H9Cl2N3.H2O4S/c2*9-6-2-1-5(3-7(6)10)4-13-8(11)12;1-5(2,3)4/h2*1-3H,4H2,(H4,11,12,13);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPDGBWAOBXRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=C(N)N)Cl)Cl.C1=CC(=C(C=C1CN=C(N)N)Cl)Cl.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl4N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid typically involves the reaction of 3,4-dichlorobenzylamine with cyanamide under acidic conditions to form the guanidine derivative. This intermediate is then treated with sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the guanidine moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanidine compounds .
Scientific Research Applications
Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of certain diseases
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid involves its interaction with specific molecular targets. It can bind to certain enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Properties of Selected Guanidine Derivatives
Key Observations:
- Sulfonic/Sulfonyl Groups : Compounds 12 and 14 (sulfonylguanidines) exhibit strong IR absorbance at 1324–1343 cm⁻¹ (SO₂ stretching), suggesting robust hydrogen-bonding networks . The target compound’s sulfuric acid group may similarly enhance solubility.
- Thermal Stability : Higher melting points in sulfonamide-triazine hybrids (e.g., 272–274°C for Compound 17) correlate with rigid aromatic systems, implying the target compound’s bis-guanidine structure may confer comparable stability .
- 3,4-Dichlorophenyl Moieties : Present in both the target compound and BD 1008/SR140333, this group is associated with enhanced receptor affinity (e.g., sigma or neurokinin receptors) due to lipophilic and electron-withdrawing effects .
Biological Activity
Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid, commonly referred to as a guanidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a guanidine functional group that is known for enhancing cellular uptake in various biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 350.24 g/mol
Antimicrobial Properties
Research indicates that guanidine derivatives exhibit significant antimicrobial activity against various pathogens. A notable study focused on the antibacterial efficacy of several guanidinium compounds against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 1.5 µM against MRSA and 12.5 µM against E. coli, highlighting its potential as an antibiotic agent .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µM) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 1.5 |
| Escherichia coli | 12.5 |
The mechanism by which this compound exerts its antibacterial effects involves several pathways:
- Cell Membrane Interaction : The guanidinium group enhances the compound's ability to penetrate bacterial membranes, leading to membrane depolarization and disruption.
- Targeting Essential Proteins : It has been shown to interact with essential proteins such as signal peptidase IB (SpsB), which is crucial for bacterial cell wall synthesis and maintenance .
- Induction of Autolysins : The compound promotes the upregulation of autolysins, enzymes that degrade the bacterial cell wall, thereby contributing to cell lysis and death .
Study 1: Efficacy Against Gram-negative Bacteria
A study conducted by Ruddell et al. highlighted the effectiveness of this compound in targeting Gram-negative bacteria. The researchers utilized sodium bicarbonate to mimic host physiological conditions during screening, which significantly enhanced the compound's antimicrobial activity .
Study 2: Cytotoxicity Assessment
In evaluating cytotoxicity, various derivatives were tested on human cell lines to assess their safety profile. The results indicated that while exhibiting potent antimicrobial properties, the compound maintained a low cytotoxicity profile, making it a promising candidate for further development in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Bis(1-[(3,4-dichlorophenyl)methyl]guanidine) sulfate, and what challenges exist in achieving high purity?
- Methodological Answer : Synthesis typically involves condensation of 3,4-dichlorobenzylamine with cyanoguanidine under acidic conditions, followed by sulfuric acid neutralization. Key challenges include controlling stoichiometry to avoid byproducts (e.g., monosubstituted guanidine) and optimizing purification via recrystallization or HPLC . Impurity profiling using reversed-phase HPLC with UV detection (210–230 nm) is critical, as highlighted in studies of analogous guanidine derivatives .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Employ a multi-technique approach:
- Structural confirmation : Use H/C NMR (DMSO-d6 or CDCl3) to verify substituent positions and hydrogen bonding. X-ray diffraction (XRD) resolves crystal packing influenced by the sulfate counterion .
- Physicochemical properties : Thermogravimetric analysis (TGA) assesses thermal stability, while dynamic vapor sorption (DVS) evaluates hygroscopicity. Solubility profiling in polar solvents (e.g., water, DMSO) should account for pH-dependent ionization .
Q. What safety protocols are essential when handling Bis(1-[(3,4-dichlorophenyl)methyl]guanidine) sulfate?
- Methodological Answer : Prioritize PPE (gloves, lab coats, goggles) and fume hood use due to potential respiratory and dermal irritation, as inferred from hazards of structurally related sulfonic acids . Emergency protocols include immediate decontamination with water for skin contact and activated charcoal for accidental ingestion, per guanidine derivative safety guidelines .
Advanced Research Questions
Q. How can computational modeling aid in understanding the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like ion channels or enzymes, leveraging the compound’s guanidine moiety as a hydrogen-bond donor. Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) assess stability of ligand-receptor complexes under physiological conditions. These approaches align with theoretical frameworks linking chemical structure to bioactivity .
Q. What strategies resolve contradictions in solubility data across different studies?
- Methodological Answer : Systematically vary experimental parameters (pH, temperature, ionic strength) using a factorial design to isolate contributing factors . For example, solubility discrepancies in aqueous buffers may arise from protonation of the guanidine group (pKa ~13), requiring pH-controlled studies with potentiometric titration . Cross-validate results using nephelometry and HPLC-UV quantification .
Q. How to design experiments to study degradation pathways under various environmental conditions?
- Methodological Answer : Apply ICH Q1A guidelines for forced degradation:
- Hydrolytic degradation : Expose to 0.1M HCl/NaOH (70°C, 24h).
- Oxidative degradation : Treat with 3% H2O2 (room temperature, 48h).
- Photodegradation : Use a UV chamber (ICH Q1B conditions).
Analyze degradation products via LC-MS/MS (ESI+ mode) to identify cleavage products (e.g., dichlorobenzyl fragments) .
Q. What in vitro models are appropriate for preliminary toxicity assessment of this compound?
- Methodological Answer : Use immortalized cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for nephrotoxicity) with MTT assays to measure IC50 values. For mechanistic insights, pair with ROS detection (DCFH-DA probe) and apoptosis markers (Annexin V/PI flow cytometry). Reference environmental hazard frameworks for ecotoxicology extrapolation .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity of guanidine derivatives?
- Methodological Answer : Cross-examine assay conditions (e.g., cell line variability, serum concentration) and compound purity. For instance, trace impurities (e.g., monosubstituted guanidine) may act as antagonists, skewing dose-response curves . Validate activity via orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
